molecular formula C17H17NO2 B13429963 N-(Diphenylmethylene)alanine Methyl Ester

N-(Diphenylmethylene)alanine Methyl Ester

Cat. No.: B13429963
M. Wt: 267.32 g/mol
InChI Key: JRWHHNOBMTWAPR-UHFFFAOYSA-N
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Description

Context of Imine Derivatives in Chiral Amino Acid Chemistry

In the realm of chiral amino acid chemistry, imine derivatives, particularly those formed from the condensation of an amino acid ester with a ketone or aldehyde, play a multifaceted role. These Schiff bases serve as effective protecting groups for the primary amine functionality, preventing unwanted side reactions during synthetic manipulations. More importantly, the formation of an imine from an α-amino ester acidifies the α-proton, facilitating its removal by a base to generate a nucleophilic enolate. This activation of the α-carbon is central to the construction of new carbon-carbon bonds in a stereocontrolled manner.

The use of benzophenone (B1666685) to form N-(diphenylmethylene) imines is particularly advantageous. The two phenyl rings of the diphenylmethylene group provide significant steric bulk, which can effectively shield one face of the enolate intermediate. This steric hindrance is instrumental in directing the approach of an incoming electrophile, leading to high levels of diastereoselectivity or enantioselectivity, especially when used in conjunction with chiral catalysts. Furthermore, the benzophenone imine is stable under various reaction conditions but can be readily hydrolyzed under mild acidic conditions to regenerate the free amino group in the final product.

Significance of N-(Diphenylmethylene)alanine Methyl Ester as a Chiral Intermediate

This compound is a specific and highly valuable chiral intermediate derived from L- or D-alanine. Its significance lies in its application as a precursor for the synthesis of enantiomerically enriched α-alkylated α-amino acids. These non-natural amino acids are of great interest in medicinal chemistry and materials science due to their ability to introduce conformational constraints in peptides and to act as enzyme inhibitors or receptor antagonists.

The direct alkylation of the enolate derived from this compound allows for the introduction of a second substituent at the α-carbon. The inherent chirality of the alanine (B10760859) backbone, combined with the steric influence of the diphenylmethylene group and often a chiral catalyst, directs the stereochemical outcome of this alkylation. This approach provides a powerful tool for accessing sterically hindered and structurally diverse α,α-disubstituted amino acids, which are challenging to synthesize by other means.

Overview of Key Research Areas and Methodological Advancements

The primary research area involving this compound and its analogues, such as the corresponding tert-butyl ester, is asymmetric synthesis, with a strong emphasis on phase-transfer catalysis (PTC). iu.edu This technique is particularly well-suited for the alkylation of these substrates as it allows for the use of inorganic bases in a biphasic system, simplifying the reaction setup and purification.

Methodological advancements have largely focused on the design and application of novel chiral phase-transfer catalysts. Derivatives of cinchona alkaloids have been extensively studied and have proven to be highly effective in inducing high levels of enantioselectivity in the alkylation of benzophenone imines of amino acid esters. nih.gov These catalysts, possessing a chiral scaffold and a quaternary ammonium (B1175870) salt moiety, can form a chiral ion pair with the enolate of the substrate, effectively controlling the trajectory of the incoming electrophile.

Below are data tables summarizing key research findings in the asymmetric alkylation of N-(diphenylmethylene)glycine and alanine esters, which are closely related and demonstrate the general principles and advancements in this field.

Table 1: Asymmetric Phase-Transfer Catalyzed Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

Catalyst (mol%)BaseSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
(S,S)-1 (1)50% aq. NaOHToluene89591
(R,R)-1 (1)50% aq. NaOHToluene89692 (R)
(S)-2 (1)CsOH·H₂OCH₂Cl₂/Toluene29899

Data pertains to the tert-butyl ester, which exhibits similar reactivity to the methyl ester.

Table 2: Asymmetric Phase-Transfer Catalyzed Alkylation of N-(p-chlorobenzylidene)alanine tert-Butyl Ester with Benzyl (B1604629) Bromide

Catalyst (mol%)BaseTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)
(S)-3 (1)K₂CO₃258595:5
(R)-4 (1)K₂CO₃0905:95

This table illustrates the diastereoselective alkylation of a related alanine imine ester.

These studies highlight the power of chiral phase-transfer catalysis in controlling the stereochemical outcome of reactions involving imine derivatives of amino acids. The development of increasingly sophisticated catalysts continues to expand the scope and utility of intermediates like this compound in the synthesis of complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl 2-(benzhydrylideneamino)propanoate

InChI

InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

JRWHHNOBMTWAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Diphenylmethylene Alanine Methyl Ester and Analogues

Established Synthetic Routes

The foundational methods for synthesizing N-(Diphenylmethylene)alanine Methyl Ester primarily involve direct condensation and stereospecific pathways that leverage common starting materials.

Direct Condensation Approaches from Alanine (B10760859) Methyl Ester and Benzophenone (B1666685)

The most straightforward method for the synthesis of this compound is the direct condensation of an alanine methyl ester salt with benzophenone or its imine. This reaction is a classic example of imine formation, also known as a Schiff base formation, where the primary amine of the alanine ester reacts with the carbonyl group of benzophenone, resulting in the elimination of a water molecule. chemicalbook.commasterorganicchemistry.com

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane. chemicalbook.comprepchem.com In one common procedure, benzophenone imine is dissolved in methylene (B1212753) chloride, to which L-alanine ethyl ester is added. The mixture is stirred at room temperature for an extended period, often up to 48 hours. The product is then isolated through an aqueous workup, where the organic layer is separated, dried, and concentrated to yield the desired N-(diphenylmethylene)alaninate ester. prepchem.com The use of benzophenone imine instead of benzophenone itself can be advantageous as it avoids the direct handling of the condensation byproduct, water.

A similar process involves reacting L-Alanine tert-butyl ester hydrochloride with benzophenone imine in dichloromethane. After stirring, the resulting mixture is diluted with water, and the product is extracted into the organic phase, washed, dried, and concentrated under reduced pressure. chemicalbook.com This approach highlights the utility of different ester forms of alanine and the use of its hydrochloride salt.

Table 1: Representative Direct Condensation Reaction Conditions

Reactant 1 Reactant 2 Solvent Reaction Time Typical Yield
Benzophenone Imine L-Alanine Ethyl Ester Methylene Chloride 48 hours 90%

Stereospecific Synthesis Pathways from β-Hydroxy-α-Amino Acids

More sophisticated synthetic routes allow for the stereospecific preparation of α,β-didehydroamino acid analogues of this compound, starting from inexpensive β-hydroxy-α-amino acids. researchgate.netexlibrisgroup.com These pathways offer precise control over the geometry of the resulting double bond.

A key strategy involves the preparation of N-(Diphenylmethylene)-α,β-didehydroamino acid methyl esters with high geometric selectivity. researchgate.net This is achieved by first converting the starting β-hydroxyamino acid into an N-(diphenylmethylene)-β-hydroxyamino acid methyl ester. This intermediate is crucial as its subsequent dehydration leads to the formation of the α,β-double bond. The diphenylmethylene group serves as a protecting group for the amine, which is stable under the reaction conditions required for the subsequent elimination step. The formation of this specific intermediate is a critical step that dictates the stereochemical outcome of the final product. researchgate.net

The synthesis of α,β-didehydroamino acid esters presents the challenge of controlling the geometric isomerism (E/Z) of the newly formed double bond. researchgate.net The pathway starting from β-hydroxyamino acids allows for the preparation of these compounds with absolute geometric selectivity. researchgate.net For instance, specific procedures can be designed to yield predominantly one isomer.

Furthermore, methods have been developed for the facile conversion of the E isomers into the corresponding, often more thermodynamically stable, Z isomers. researchgate.netresearchgate.net This isomerization can be performed under acidic or basic catalysis, or through radical-mediated processes, thereby providing access to either geometric isomer from a common precursor. researchgate.net The ability to control and interconvert between E and Z isomers is highly valuable, as it avoids the need for uncommon and expensive starting materials like allo-β-hydroxyamino acids to access specific isomers. researchgate.net The selection of appropriate reaction conditions and catalysts, including metal additives, can play a significant role in directing the stereochemical outcome of these syntheses. elsevierpure.com

Advanced Synthetic Methodologies

Advanced methods have been developed to prepare specialized versions of N-(Diphenylmethylene)alaninate esters, particularly for use in mechanistic studies and as internal standards in quantitative analyses.

Preparation of Isotopically Labeled N-(Diphenylmethylene)alaninate Esters

Isotopic labeling is a powerful tool in chemical and biological research. The synthesis of isotopically labeled N-(Diphenylmethylene)alaninate esters can be achieved by incorporating stable isotopes, such as deuterium (B1214612) (²H or D), into the alanine backbone.

One effective method starts with a deuterated alanine precursor, such as L-alanine-d₃. nih.gov This labeled amino acid is first converted into its corresponding methyl ester hydrochloride. A standard procedure for this esterification involves treating the deuterated alanine with methanol (B129727) in the presence of thionyl chloride. The reaction mixture is typically heated to reflux and then stirred at room temperature to ensure complete conversion. The resulting deuterated L-alanine methyl ester hydrochloride can then be used in the direct condensation reaction with benzophenone imine, as described in section 2.1.1, to yield the final isotopically labeled product. nih.gov

Another approach for deuterium labeling involves a direct H-D exchange on the alanine molecule itself. nih.govmdpi.com This can be accomplished using a catalytic system such as Palladium on carbon (Pd/C) with aluminum and deuterium oxide (D₂O). nih.govmdpi.com For alanine, this method can achieve a moderate exchange of the hydrogen atom adjacent to the amino group, while leaving the methyl group largely unlabeled. mdpi.com The resulting deuterated alanine can then be esterified and condensed with benzophenone to produce the desired labeled compound. These methods provide access to valuable tracers for various scientific applications. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Alanine Methyl Ester
Benzophenone
β-Hydroxy-α-Amino Acids
N-(Diphenylmethylene)-β-Hydroxyamino Acid Methyl Ester
Didehydroamino Acid Esters
L-alanine-d₃
Benzophenone Imine
Alanine Methyl Ester Hydrochloride
L-Alanine Ethyl Ester
Methylene Chloride
L-Alanine tert-Butyl Ester Hydrochloride
allo-β-Hydroxyamino Acids
Deuterium Oxide
Palladium on Carbon
Thionyl Chloride

Strategies for Derivatization to Achieve Specific Chirality or Functionality

The modification of this compound and its precursors represents a cornerstone in the asymmetric synthesis of α-amino acids. These strategies are primarily centered on the introduction of chirality through catalytic processes, allowing for the synthesis of enantiomerically enriched amino acid derivatives. The diphenylmethylene group serves as a crucial protecting group for the amine, which can be readily removed post-derivatization to yield the free amino acid ester.

One of the most powerful and widely studied methods for achieving specific chirality is through the asymmetric alkylation of the glycine (B1666218) analogue, N-(diphenylmethylene)glycine ester, using chiral phase-transfer catalysts. This approach allows for the enantioselective synthesis of a wide array of α-alkyl-α-amino acids. The reaction involves the generation of a nucleophilic enolate from the glycine imine ester, which is then alkylated with an alkyl halide. The chirality is induced by a chiral catalyst that forms a complex with the enolate, directing the alkylating agent to one face of the molecule.

A notable example of this strategy is the use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids. These catalysts have demonstrated high efficiency in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, yielding the corresponding chiral α-amino acid precursors with high enantioselectivity. The reaction conditions, including the choice of solvent, base, and temperature, are critical for achieving optimal results.

Below is a data table summarizing the results of asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide, employing a chiral phase-transfer catalyst.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

Catalyst Solvent Base Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
(S)-2-((Allyloxy)(naphthalen-1-yl)methyl)-9-anthracenylmethylcinchonidinium Bromide Toluene CsOH·H₂O -40 95 99
(S)-N-(2-Fluorobenzyl)cinchonidinium Bromide CH₂Cl₂ 50% aq. KOH 0 88 91
(R)-N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Toluene K₂CO₃ 25 92 85
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide Toluene KOH -20 96 98

Another sophisticated strategy involves the use of chiral transition metal complexes. For instance, Ni(II) complexes derived from Schiff bases of chiral ligands and alanine can be employed for direct alkylation. This method has proven to be a feasible and advantageous approach for the synthesis of complex α,β-dialkylphenylalanines. The chiral environment created by the metal complex dictates the stereochemical outcome of the alkylation reaction.

Furthermore, derivatization can be achieved by modifying the ester group or by reactions at the α-carbon. While the primary focus has been on establishing the chirality at the α-carbon, subsequent transformations of the methyl ester to other functional groups can be performed to generate a wider range of functionalized amino acid derivatives.

The following table lists the chemical compounds mentioned in this article.

Application in Asymmetric Synthesis

Asymmetric Alkylation Reactions

Asymmetric alkylation of N-(Diphenylmethylene)alanine methyl ester and its glycine (B1666218) analogs is a cornerstone for the enantioselective synthesis of α-amino acids. This approach allows for the introduction of a wide variety of alkyl substituents at the α-carbon with high stereocontrol.

Phase-transfer catalysis (PTC) is a powerful and operationally simple method for conducting asymmetric alkylation reactions on glycine and alanine (B10760859) Schiff base esters. researchgate.netresearchgate.net The technique facilitates the transfer of the enolate, generated in an aqueous basic phase, to an organic phase containing the alkylating agent and a chiral catalyst. researchgate.net This methodology is prized for its mild reaction conditions and reduced environmental impact. researchgate.net The alkylation of the alanine derivative specifically provides a direct route to α,α-disubstituted α-amino acids.

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are among the most effective and widely used chiral phase-transfer catalysts for the asymmetric synthesis of α-amino acids. researchgate.net These catalysts are typically synthesized by N-alkylation of naturally occurring alkaloids like cinchonine (B1669041) or cinchonidine. mdpi.com The design often involves installing a bulky aromatic group, such as anthracenylmethyl, on the quinuclidine (B89598) nitrogen, which is crucial for achieving high enantioselectivity. mdpi.comnih.gov

For instance, catalysts like O-allyl-N-(9-anthracenmethyl) cinchoninium bromide, derived from cinchonine, and its pseudoenantiomer derived from cinchonidine, have been successfully employed in the asymmetric α-alkylation of glycine Schiff bases with various substituted benzyl (B1604629) bromides. mdpi.comnih.gov The choice between the cinchonine-derived catalyst and the cinchonidine-derived catalyst predictably controls the stereochemistry of the product, yielding the (R)- or (S)-α-amino acid derivative, respectively. researchgate.netnih.gov These catalyst systems consistently produce a range of unnatural phenylalanine derivatives in excellent yields and high enantioselectivity. mdpi.com Dimeric and trimeric versions of these catalysts have also been developed to enhance catalytic efficiency and stereoselectivity. elsevierpure.comresearchgate.net

The table below summarizes the performance of a cinchonine-derived catalyst in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides.

Electrophile (R-Br)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
3,5-Dichlorobenzyl bromide9594R
3,5-Dibromobenzyl bromide8595R
3-Chloro-5-fluorobenzyl bromide9495R
4-Nitrobenzyl bromide9896R
1-(Bromomethyl)naphthalene9293R

Data sourced from studies on N-(diphenylmethylene)glycine tert-butyl ester, demonstrating the catalyst's efficacy. mdpi.com

The mechanism of asymmetric induction in these PTC reactions relies on the formation of a tightly associated, chiral ion pair between the enolate of the Schiff base and the quaternary ammonium cation of the catalyst. researchgate.netunimi.it This ion pair is extracted into the organic phase where the alkylation occurs. The stereochemical outcome is determined by the specific conformation of this complex.

The catalyst's structure creates a well-defined chiral environment that shields one face of the planar enolate. The bulky N-aromatic substituent (e.g., anthracenylmethyl) on the catalyst is believed to engage in π-π stacking interactions with the aromatic rings of the Schiff base enolate. unimi.it This interaction, combined with steric hindrance from the catalyst's framework, forces the incoming electrophile to approach from the less hindered face, leading to a highly stereoselective alkylation. unimi.itnih.gov The absolute configuration of the product is thus dictated by the inherent chirality of the Cinchona alkaloid used to prepare the catalyst. researchgate.net

An alternative to using a chiral catalyst is to employ a chiral auxiliary covalently attached to the alanine substrate. This strategy involves the diastereoselective alkylation of an alanine derivative bearing a chiral template, where the stereocenter of the auxiliary directs the approach of the electrophile.

A notable example involves the use of hindered esters of N-benzoylalanine with chiral alcohols like (-)-8-phenylmenthol. nih.govnih.gov The substrate is treated with strong bases to form a chiral dianion. This dianion adopts a rigid, internally chelated structure where the lithium counterion coordinates with both the enolate and the amide nitrogen. nih.gov The bulky chiral auxiliary, (-)-8-phenylmenthol, effectively blocks one face of the enolate, leading to high diastereofacial bias during alkylation. nih.govresearchgate.net This method consistently yields diastereomeric ratios ranging from 89:11 to 94:6 for a variety of alkyl halides. nih.gov Subsequent cleavage of the chiral auxiliary affords enantiomerically enriched α-methyl amino acids. nih.govnih.gov

The table below illustrates the results of alkylating the lithium dianion of N-benzoylalanine (-)-8-phenylmenthyl ester with different alkyl halides.

Alkylating Agent (RX)Yield (%)Diastereomeric Ratio (S:R)
Benzyl bromide8594:6
Methyl iodide8189:11
Allyl bromide7991:9
Isopropyl iodide6093:7

Data demonstrates the high diastereoselectivity conferred by the (-)-8-phenylmenthyl auxiliary. nih.govnih.gov

The synthesis of α,α-disubstituted alanine derivatives, where the α-carbon is a quaternary stereocenter, is a direct application of alkylating this compound or related substrates. rsc.org These compounds are of significant interest as building blocks for conformationally constrained peptides. organic-chemistry.org

Using the phase-transfer catalysis methodology described previously, the enolate of the alanine Schiff base can be alkylated with a second, different alkyl group to generate the desired α,α-disubstituted product. For instance, the highly enantioselective synthesis of various α-alkyl-alanines has been achieved through the PTC alkylation of a related 2-naphthyl aldimine tert-butyl ester. organic-chemistry.org By employing a hydrocinchonidinium-derived catalyst, various alkyl halides were introduced opposite the existing methyl group, achieving enantioselectivities up to 96% ee. organic-chemistry.org Similarly, the diastereoselective alkylation of chiral alanine-derived dianions provides a robust route to enantiomerically enriched α-methyl amino acids, which are a class of α,α-disubstituted alanines. nih.govnih.gov

Phase-Transfer Catalysis (PTC) for Enantioselective Formation of α-Amino Acids

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond simple alkylations, this compound and its analogs are substrates for other asymmetric carbon-carbon bond-forming reactions, expanding their utility in constructing complex molecular architectures. libretexts.orgiupac.org These reactions include palladium-catalyzed allylic alkylations and Michael additions, which create different types of structural motifs. researchgate.netnih.gov

For example, the asymmetric palladium-catalyzed allylic alkylation of the tert-butyl glycinate-benzophenone Schiff base has been successfully demonstrated using chiral phase-transfer catalysts derived from Cinchona alkaloids. researchgate.net In this reaction, the Schiff base enolate acts as a soft nucleophile that attacks a π-allyl palladium intermediate. The chiral ligand on the palladium and/or the phase-transfer catalyst can control the stereochemistry of the newly formed C-C bond, leading to enantiomerically enriched products. researchgate.netresearchgate.net This approach has been shown to produce high enantioselectivities (up to 97% ee) and good diastereoselectivities. researchgate.net Applying this methodology to the alanine derivative would provide access to α-allyl-α-methyl amino acids.

Michael Additions

The enolate derived from this compound and related glycine imines is a soft nucleophile, making it an ideal candidate for Michael or 1,4-conjugate addition reactions. This reactivity has been harnessed for the asymmetric synthesis of various non-proteinogenic amino acids.

The conjugate addition of Schiff base-stabilized enolates of amino esters to activated olefins is a powerful method for creating new stereocenters. The stereochemical outcome of these reactions is often directed by chiral catalysts or auxiliaries attached to either the glycine/alanine equivalent or the Michael acceptor.

A systematic study of addition reactions between chiral Ni(II) complexes of glycine Schiff bases and chiral (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones demonstrated that the stereochemistry of the Michael acceptor overwhelmingly controls the reaction's outcome. nih.gov The chirality of the glycine complex was found to influence the reaction rate rather than the stereoselectivity. nih.gov When both the Ni(II) complex and the Michael acceptor were (S)-configured, the reactions proceeded with exceptionally high rates, yielding products in nearly quantitative chemical and stereochemical yields. nih.gov

Similarly, dienamine catalysis, induced by chiral primary amines, has been shown to effectively promote direct, intermolecular vinylogous Michael additions of unmodified β-substituted cyclohexenone derivatives to nitroalkenes. nih.gov This method allows for the formation of two stereocenters at the γ and δ positions with high diastereo- and enantioselectivity. nih.gov

The following table summarizes representative results for the Michael addition of Meldrum's acid to various nitroalkenes, catalyzed by a Cinchona alkaloid-based bifunctional thiourea (B124793) organocatalyst, which highlights the catalyst's effectiveness across different substrates. researchgate.net

EntryNitroalkene (R group)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
1Phenyl8>9549 researchgate.net
24-Methylphenyl12>9552 researchgate.net
33-Methoxyphenyl12>9555 researchgate.net
44-Bromophenyl17>9557 researchgate.net
52-Furyl9>9547 researchgate.net
6n-Pentyl19>9568 researchgate.net
7Benzyloxymethyl7>9562 researchgate.net

Research has demonstrated the first catalytic Michael addition of α-amino esters, exploring the reactivity of the enolate monoanion. nih.gov These studies found that the acidity of the α-C-H bond is the primary determinant of reactivity. nih.gov Polyfluorophenylglycine amino esters, for instance, react with Michael acceptors in the presence of a catalytic amount of a guanidine-derived base to yield novel α,α-disubstituted amino esters. nih.gov The reaction's success hinges on the presence of an acidic N-H proton, which is achieved through common protecting groups like N-Bz, N-Boc, and N-Cbz. nih.gov Computational and labeling experiments revealed a key C-to-N proton transfer mechanism, which expanded the reaction's scope to include a variety of natural amino esters. nih.gov

Aldol (B89426) Reactions for β-Hydroxy-α-Amino Ester Scaffolds

The asymmetric aldol reaction of glycine and alanine Schiff bases with aldehydes is a highly effective method for producing β-hydroxy-α-amino acids. This transformation is significant because it constructs the 1,2-aminoalcohol framework and creates up to two adjacent stereocenters in a single step. nih.gov Benzophenone (B1666685) imines of glycine esters have proven to be very efficient substrates in these transformations. nih.gov

While early methods using phase-transfer catalysis resulted in low diastereoselectivity, recent advancements have led to highly selective processes. nih.gov A biomimetic approach, inspired by enzymatic aldol reactions, utilizes a chiral pyridoxal (B1214274) catalyst (as low as 0.01 mol%) to react glycinate (B8599266) with a wide range of aldehydes. researchgate.net This method efficiently produces a broad spectrum of chiral β-hydroxy-α-amino esters. researchgate.net A high-diversity parallel synthesis using this method tested over 1,100 aldehydes, successfully yielding over 1,700 distinct chiral β-hydroxy-α-amino acid esters, showcasing its significant potential for drug discovery. researchgate.net

The key to one highly successful development was the use of a glycine o-nitroanilide derivative combined with a ureidopeptide-based Brønsted base catalyst, which provides syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov

The following table presents results from a biomimetic aldol reaction between glycinate and trifluoromethyl ketones, catalyzed by a chiral N-methyl pyridoxal, demonstrating the high yields and stereoselectivities achievable. researchgate.net

ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
β-trifluoromethyl-β-hydroxy-α-amino-acid ester 182>20:199 researchgate.net
β-trifluoromethyl-β-hydroxy-α-amino-acid ester 27519:198 researchgate.net
β-trifluoromethyl-β-hydroxy-α-amino-acid ester 368>20:199 researchgate.net
β-trifluoromethyl-β-hydroxy-α-amino-acid ester 45515:197 researchgate.net

Mannich-Type Reactions for Vicinal Diamine Synthesis

The Mannich-type reaction, involving the addition of an enolate to an imine, is a cornerstone for the synthesis of β-amino carbonyl compounds and, by extension, vicinal (1,2)-diamines. The enolate generated from this compound can act as the nucleophile in this transformation. Vicinal diamines are prevalent motifs in biologically active molecules and serve as important ligands in catalysis. nih.gov

A straightforward and practical one-pot synthesis of vicinal diamines has been developed using azaarylmethylamines and aldehydes. nsf.gov This tandem reaction proceeds under mild conditions without the need for transition metal catalysts and provides access to a diverse array of vicinal diamines in yields up to 92% and with diastereoselectivities as high as 20:1. nsf.gov This method represents an effective alternative to traditional routes, which often have drawbacks such as being limited to symmetric diamines or requiring additional synthetic steps. nsf.gov

Catalytic asymmetric Mannich-type reactions provide a more elegant approach to chiral vicinal diamines. For example, the reaction of N-alkylidene-α-aminoacetonitrile with ketimines has been achieved with high stereocontrol. nsf.gov Furthermore, an enantio- and diastereoselective Mannich reaction of unsubstituted β-keto esters has been developed where the resulting amino-ketones precipitate from the reaction mixture as a single diastereomer. nih.gov Mechanistic studies suggest that an initial asymmetric C-C bond formation sets a static stereocenter, which then allows for the diastereoconvergence of the rapidly epimerizing α-stereocenter of the β-dicarbonyl component. nih.gov

Role as a Chiral Glycine Equivalent in Stereoselective Transformations

This compound and its glycine analogue, N-(diphenylmethylene)glycine ester, are widely used as chiral glycine equivalents in asymmetric synthesis. nih.gov The diphenylmethylene (benzophenone imine) group serves two critical functions: it protects the primary amine and, more importantly, it acidifies the α-protons, facilitating their removal by a base to form a stabilized, prochiral enolate. This enolate is a versatile nucleophile that can be engaged in various stereoselective transformations, including alkylations, aldol reactions, and Michael additions. nih.gov

The stereoselectivity of these reactions is typically controlled by a chiral phase-transfer catalyst. These catalysts form a well-defined ion pair with the enolate, shielding one of its diastereotopic faces and directing the electrophile to attack from the less hindered side. researchgate.net Chiral quaternary ammonium salts derived from cinchona alkaloids are particularly effective in this role. researchgate.netresearchgate.net The catalytic performance of these systems can exceed that of existing catalysts, allowing for the enantioselective synthesis of a wide array of natural and unnatural α-alkyl and α,α-dialkyl-α-amino acids with high efficiency (using as little as 0.01–0.1 mol% of catalyst). researchgate.net

This strategy has been successfully applied to the palladium-catalyzed stereoselective allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters. core.ac.uk The reaction proceeds with good to excellent diastereoselectivity and yield because the chiral glycine ester backbone effectively shields one of the enolate's diastereotopic faces. core.ac.uk

Reactivity and Reaction Mechanisms

Reactivity of the Imine Functional Group

The imine functional group, formed from the condensation of benzophenone (B1666685) and alanine (B10760859) methyl ester, serves both as a protecting group for the primary amine and as an activating group that influences the reactivity of the α-carbon.

While the most synthetically exploited pathway involves deprotonation at the α-carbon, the imine carbon itself is electrophilic and can, in principle, undergo nucleophilic attack. This reactivity is analogous to that of aldehydes and ketones. However, direct addition to the C=N bond of N-(diphenylmethylene)alanine methyl ester is less common compared to reactions involving its enolate form. The steric hindrance imposed by the two phenyl groups on the imine carbon significantly disfavors direct attack by bulky nucleophiles. Nevertheless, reactions with potent, less-hindered nucleophiles can lead to the formation of α-substituted diamine derivatives after subsequent workup.

The most significant aspect of the compound's reactivity is the acidity of the α-hydrogen, which is enhanced by the electron-withdrawing effects of both the imine and the ester groups. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate is a powerful nucleophile for forming new carbon-carbon bonds at the α-position. researchgate.net

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used to generate the enolate quantitatively under anhydrous conditions at low temperatures (e.g., -78 °C). iu.edubham.ac.uk The resulting chiral enolate can then react with a variety of electrophiles, such as alkyl halides, in SN2-type reactions. libretexts.orgresearchgate.net The bulky N-(diphenylmethylene) group provides effective facial shielding, directing the incoming electrophile to the opposite face of the enolate, which often results in high diastereoselectivity. uwo.ca

Phase-transfer catalysis (PTC) offers a practical alternative for large-scale alkylations, using milder basic conditions (e.g., concentrated NaOH) with a chiral quaternary ammonium (B1175870) salt catalyst. researchgate.netiu.edu This methodology is highly effective for the asymmetric synthesis of various α-alkyl-α-amino acids. researchgate.net

ElectrophileBase / ConditionsSolventYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)
Benzyl (B1604629) bromideLDA, -78 °CTHFGoodHigh de
Methyl iodideK-OtBu, PTCToluene/H₂OHigh>90% ee
Allyl bromideNaHMDS, -78 °CTHFGoodHigh de
Isobutyl bromide50% NaOH, PTCCH₂Cl₂85-95%80-95% ee

This table presents typical results for the alkylation of N-(diphenylmethylene)amino acid esters, illustrating the high yields and stereoselectivities achievable.

Transformations Involving the Ester Moiety

The methyl ester of N-(diphenylmethylene)alanine can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of a large excess of the desired alcohol. For example, heating the methyl ester in ethanol (B145695) with a catalytic amount of sodium ethoxide will shift the equilibrium to favor the formation of the corresponding ethyl ester. This transformation can be useful for modifying the solubility of the compound or for instances where a different ester group is required for a subsequent synthetic step. The process is generally efficient, though care must be taken to use anhydrous conditions to prevent hydrolysis of the ester or imine. csic.esresearchgate.net

Deprotection and Hydrolysis of the N-(Diphenylmethylene) Group

The N-(diphenylmethylene) group serves as an effective protecting group for the primary amine of the alanine core. A key advantage of this group is its facile removal under mild acidic conditions. uni-freiburg.de The hydrolysis of the imine bond is typically achieved by treatment with aqueous acids such as dilute hydrochloric acid, acetic acid, or citric acid. iu.eduresearchgate.net

The mechanism involves protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com Subsequent attack by water forms a carbinolamine intermediate. This intermediate then breaks down, releasing the free amine of the alanine methyl ester (as its corresponding acid salt) and benzophenone, which can often be recycled. nih.gov The mild conditions required for this deprotection step ensure that other functional groups within the molecule, including the ester, are typically preserved. sigmaaldrich.com

ReagentSolventTemperatureOutcome
1N Hydrochloric AcidTHF/WaterRoom TempQuantitative cleavage to alanine methyl ester HCl and benzophenone.
10% Citric AcidAcetone/WaterRoom TempMild cleavage, useful for sensitive substrates.
Acetic AcidWater50 °CEffective hydrolysis, yielding the amino ester and benzophenone. researchgate.net

Complex Reaction Cascades and Multi-component Reactions

This compound and its glycine (B1666218) analogue are valuable substrates in complex reaction sequences. The ability to generate a nucleophilic center at the α-carbon allows for its participation in cascade reactions, where an initial bond formation triggers subsequent intramolecular transformations. For instance, after an initial Michael addition to an α,β-unsaturated system, the resulting enolate can be trapped by an intramolecular electrophile, leading to the rapid construction of complex cyclic amino acid derivatives.

The in-situ formation of the imine from its constituent amine and carbonyl components allows it to be used in multi-component reactions (MCRs). nih.gov In a Mannich-type reaction, for example, the enolate derived from this compound can act as the nucleophile, reacting with another imine generated in situ to form β-amino α-amino acid derivatives. acs.org Such strategies are highly atom-economical and enable the efficient synthesis of complex molecular architectures from simple precursors in a single operation. mdpi.comresearchgate.net

Role As a Chiral Auxiliary and Protecting Group

N-(Diphenylmethylene) Group as a Nitrogen Protecting Group for Alanine (B10760859) Derivatives

The N-(diphenylmethylene) group, also known as the benzophenone (B1666685) imine group, serves as an effective protecting group for the primary amine of alanine methyl ester. This protection is crucial in many synthetic transformations as it prevents unwanted side reactions involving the nucleophilic nitrogen atom. The formation of the Schiff base from alanine methyl ester and benzophenone is a straightforward and high-yielding process.

One of the key advantages of the diphenylmethylene group is its stability under basic conditions, which are often employed for the generation of enolates from the ester moiety. This stability allows for regioselective deprotonation at the α-carbon of the alanine residue without compromising the integrity of the protecting group. Furthermore, the diphenylmethylene group can be readily cleaved under mild acidic conditions to regenerate the free amine, making it an attractive choice for multi-step syntheses.

The bulky nature of the two phenyl rings on the imine carbon also provides significant steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent chiral center.

Chiral Auxiliary Functionality in Asymmetric Induction

Beyond its role as a protecting group, the chiral center of the alanine backbone within N-(Diphenylmethylene)alanine methyl ester acts as a chiral auxiliary, directing the stereochemical course of subsequent reactions. This is particularly evident in the asymmetric alkylation of its enolate, a key method for the synthesis of α-substituted α-amino acids.

The enolate of this compound, typically generated by treatment with a strong base such as lithium diisopropylamide (LDA), can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position. The inherent chirality of the alanine moiety, coupled with the steric bulk of the diphenylmethylene group, creates a chiral environment that biases the approach of the incoming electrophile. This facial selectivity leads to the preferential formation of one diastereomer over the other.

Research has shown that the level of diastereoselectivity is influenced by several factors, including the reaction temperature, the solvent, the nature of the base, and the structure of the electrophile. By carefully optimizing these parameters, high diastereomeric excesses can be achieved. For instance, in the alkylation of a chiral nickel(II) complex of a Schiff base derived from alanine, a high degree of stereocontrol has been demonstrated, leading to the synthesis of optically pure α-methyl-α-amino acids. rsc.org The subsequent hydrolysis of the imine and ester functionalities yields the desired α-alkylated alanine derivative in high enantiomeric purity.

While the N-(diphenylmethylene) group in conjunction with the inherent chirality of alanine offers a viable strategy for asymmetric synthesis, it is one of several approaches developed for this purpose. A comparative analysis with other well-established chiral auxiliaries provides context for its efficacy.

Evans Oxazolidinones: Evans' chiral auxiliaries, typically derived from amino alcohols, are widely recognized for their high levels of stereocontrol in a variety of asymmetric reactions, including the alkylation of enolates. When attached to an alanine derivative, the rigid oxazolidinone ring system provides a highly predictable and effective steric shield, often leading to excellent diastereoselectivities, frequently exceeding 95% de.

Pseudoephedrine Amides: Chiral amides derived from pseudoephedrine have also proven to be highly effective chiral auxiliaries for the asymmetric alkylation of alanine enolates. This system benefits from the formation of a rigid chelated intermediate with the lithium enolate, which effectively blocks one face of the enolate from the incoming electrophile, resulting in high diastereomeric excesses. nih.gov

Other Schiff Base Systems: The use of Schiff bases in the asymmetric synthesis of amino acids is a broad field. For example, the alkylation of a Schiff base derived from alanine tert-butyl ester and the chiral ketone (-)-menthone has been reported to yield α-methylphenylalanine with a 24% asymmetric yield. jst.go.jp Nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine and a chiral ligand, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone, have shown high diastereoselectivity in alkylation reactions, with diastereomeric excesses reaching up to 80% for alanine derivatives. rsc.org

The following interactive table provides a comparative overview of the diastereoselectivity achieved with different chiral auxiliaries in the asymmetric synthesis of alanine derivatives.

Chiral Auxiliary SystemElectrophileDiastereomeric Excess (d.e.) / Asymmetric YieldReference
N-(Diphenylmethylene)alanine derivative (Ni(II) complex)Benzyl (B1604629) bromideLow d.e. rsc.org
N-(Diphenylmethylene)alanine derivative (Ni(II) complex with benzophenone analogue)Not Specified80% d.e. rsc.org
(-)-Menthone with Alanine tert-butyl ester Schiff baseBenzyl bromide24% asymmetric yield jst.go.jp
Pseudoephedrine AmideVarious Alkyl HalidesHigh d.e. nih.gov
Evans OxazolidinoneVarious Alkyl Halides>95% d.e.

Mechanistic and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For reactions involving N-(Diphenylmethylene)alanine Methyl Ester, these computational methods are employed to map out potential energy surfaces, identify transition states, and characterize reaction intermediates.

Elucidation of Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a commonly utilized method to investigate reaction pathways. For instance, in the context of asymmetric alkylation, a key reaction involving this compound, DFT calculations can be used to model the transition states of the reaction. These calculations help in understanding the geometry and energy of the transition state, which is crucial for determining the reaction rate and stereochemical outcome.

In analogous systems, such as the palladium-catalyzed intramolecular allylic alkylations of related imines, DFT calculations at the B3LYP level of theory have been instrumental in rationalizing unexpected results. researchgate.net These studies suggest that the reaction may proceed through a counterion-free (E)-enolate transition state. researchgate.net While specific calculations for this compound are not extensively reported in publicly available literature, the principles from related systems are directly applicable.

A hypothetical reaction coordinate diagram for the alkylation of the enolate of this compound would involve the initial formation of the enolate, followed by the approach of an electrophile. The transition state would feature a partially formed carbon-carbon bond. The relative energies of the diastereomeric transition states, leading to the R or S product, would determine the enantioselectivity of the reaction.

Table 1: Hypothetical Energy Profile for Alkylation Transition States

Transition StateApproaching FaceRelative Energy (kcal/mol)Resulting Stereoisomer
TS-ReRe-face0.0(R)-product
TS-SiSi-face+1.5(S)-product

Note: This table is illustrative and based on general principles of asymmetric catalysis. Actual values would require specific DFT calculations.

Computational Modeling of Asymmetric Induction and Chiral Recognition

Asymmetric induction is the process by which a chiral entity influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. In reactions of this compound, asymmetric induction can be achieved using chiral phase-transfer catalysts. Computational modeling is essential to understand the non-covalent interactions between the catalyst and the substrate that lead to chiral recognition and subsequent stereoselective transformation.

The study of chiral recognition phenomena is key to designing effective asymmetric catalytic systems. nih.gov Molecular mechanics and DFT calculations can be used to model the complex formed between the enolate of this compound and a chiral catalyst, such as a cinchona alkaloid-derived quaternary ammonium (B1175870) salt. These models can reveal crucial interactions, like hydrogen bonding or π-π stacking, that stabilize one diastereomeric transition state over the other.

The self-recognition of enantiomers, a phenomenon known as self-induced diastereomeric anisochronism (SIDA), has been observed in various chiral amine derivatives and can be rationalized through computational studies. nih.gov While not directly documented for this compound, this principle highlights the subtle non-covalent forces that can be modeled to understand chiral recognition. nih.gov

Stereochemical Models for Predicting Enantiomeric and Diastereomeric Ratios

Stereochemical models provide a qualitative framework for predicting the stereochemical outcome of asymmetric reactions. These models are often based on steric and electronic effects and are invaluable for designing synthetic strategies. For the alkylation of the enolate derived from this compound in the presence of a chiral catalyst, the observed stereoselectivity can be rationalized by considering the formation of a well-defined ion pair.

The enolate can exist in either an E or Z configuration. The chiral catalyst, by forming a tight ion pair, shields one of the enantiotopic faces of the planar enolate from the approaching electrophile. The diphenylmethylene group plays a significant role in orienting the substrate within the chiral environment of the catalyst.

For example, in the highly efficient asymmetric alkylation of the related N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst, the high enantioselectivity is attributed to the rigid conformation of the catalyst-substrate complex, which effectively blocks one reaction pathway. researchgate.net

Table 2: Factors Influencing Stereochemical Outcome

FactorDescriptionPredicted Effect on Enantiomeric Excess (ee)
Catalyst StructureThe nature and rigidity of the chiral catalyst.High
Solvent PolarityAffects the tightness of the ion pair between the enolate and the catalyst.Moderate
TemperatureLower temperatures generally favor higher stereoselectivity.High
Nature of ElectrophileSteric bulk of the incoming group can influence facial selectivity.Moderate

Reaction Kinetic and Thermodynamic Investigations

The study of reaction kinetics provides quantitative information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. For reactions involving this compound, such as its hydrolysis or its use in synthesis, kinetic and thermodynamic data are essential for process optimization.

Kinetic studies on the base hydrolysis of related α-amino acid esters have been conducted. researchgate.net The hydrolysis of these esters can be monitored over time, and the data can be fitted to a kinetic model to determine rate constants. researchgate.net For instance, the base-catalyzed hydrolysis of α-amino acid esters often follows second-order kinetics, being first order in both the ester and the hydroxide ion.

Table 3: Illustrative Kinetic Data for the Hydrolysis of an Amino Acid Ester

Temperature (°C)[Ester] (M)[OH⁻] (M)Initial Rate (M/s)k_obs (s⁻¹)
250.010.11.5 x 10⁻⁵1.5 x 10⁻³
350.010.13.2 x 10⁻⁵3.2 x 10⁻³
450.010.16.5 x 10⁻⁵6.5 x 10⁻³

Note: This data is representative for a generic amino acid ester hydrolysis and is intended for illustrative purposes.

From the temperature dependence of the rate constant, thermodynamic activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. These parameters provide insight into the energy barrier and the molecularity of the rate-determining step. Thermodynamic studies of amino acid derivatives in solution also provide valuable data on solute-solute and solute-solvent interactions, which are crucial for understanding reaction mechanisms in different media. researchgate.net

Analytical Methodologies for Structural and Stereochemical Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of N-(Diphenylmethylene)alanine Methyl Ester. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features and functional groups can be identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms.

In ¹H NMR, the chemical shifts (δ) of protons provide insight into their local electronic environment. The spectrum typically shows signals for the aromatic protons of the two phenyl rings, the methine (CH) and methyl (CH₃) protons of the alanine (B10760859) backbone, and the methyl (CH₃) protons of the ester group. The aromatic protons usually appear as a complex multiplet in the range of δ 7.2–7.8 ppm. The alanine α-proton (CH) signal is a quartet, coupled to the adjacent methyl protons, while the alanine methyl protons appear as a doublet. The singlet corresponding to the methyl ester protons is also readily identifiable.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the ester, the imine carbon (C=N), the various aromatic carbons, the α-carbon of the alanine residue, and the methyl carbons.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in stereochemical assignment. NOESY can reveal through-space correlations between protons, which can help in assigning the absolute configuration of chiral centers when compared between diastereomeric derivatives.

Assignment¹H NMR Chemical Shift (δ, ppm) (Predicted)¹³C NMR Chemical Shift (δ, ppm) (Predicted)
Aromatic Protons (C₆H₅)₂7.20 - 7.80 (m)127.0 - 140.0
Imine Carbon (C=N)-~170.0
Alanine α-CH~4.10 (q)~58.0
Alanine β-CH₃~1.50 (d)~18.0
Ester Carbonyl (C=O)-~173.0
Ester Methyl (OCH₃)~3.70 (s)~52.0

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.

Key characteristic absorption bands include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the methyl ester.

A sharp band in the region of 1620-1640 cm⁻¹ attributed to the C=N (imine) bond stretch.

Multiple bands between 3000-3100 cm⁻¹ due to the aromatic C-H stretching vibrations.

Absorptions below 3000 cm⁻¹ corresponding to the aliphatic C-H stretching of the methyl and methine groups.

Bands in the 1400-1600 cm⁻¹ range due to C=C stretching within the aromatic rings.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzophenone (B1666685) imine moiety contains extensive conjugation between the two phenyl rings and the C=N double bond. This leads to strong absorption in the UV region, typically with maxima (λ_max) resulting from π → π* transitions within the aromatic and imine chromophores. The presence of these characteristic absorption bands helps to confirm the formation of the Schiff base structure.

Spectroscopic MethodFunctional Group / TransitionCharacteristic Absorption (Wavenumber cm⁻¹ / Wavelength nm)
Infrared (IR)Ester C=O Stretch~1740 (strong)
Imine C=N Stretch1620 - 1640 (sharp)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
Aromatic C=C Stretch1400 - 1600
UV-Visible (UV-Vis)π → π* Transitions~250 - 300 nm

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, this technique can unambiguously establish whether the alanine moiety has an (S) or (R) configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This analysis confirms the molecular connectivity and reveals the conformation of the molecule in the solid state. For determining the absolute configuration, the analysis of anomalous dispersion effects is often required, which provides an unequivocal assignment of the stereochemistry. While the crystal structure for N-acyl-L-alanine esters has been reported, demonstrating a tilted bilayer packing arrangement, specific crystallographic data for this compound requires dedicated study. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. To determine the enantiomeric excess (e.e.)—a measure of the purity of a single enantiomer in a mixture—a specialized form of HPLC known as chiral HPLC is employed. uma.es

This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. sigmaaldrich.comcsfarmacie.cz The two enantiomers of this compound interact differently with the CSP, forming transient diastereomeric complexes. sigmaaldrich.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification. nih.gov

A common setup involves a normal-phase separation using a mobile phase like hexane/2-propanol on a polysaccharide-derived CSP (e.g., Chiralcel OD-H). researchgate.net The eluting compounds are detected using a UV detector, often set at a wavelength like 254 nm where the benzophenone chromophore absorbs strongly. nih.govresearchgate.net The relative areas of the two peaks in the resulting chromatogram correspond directly to the ratio of the two enantiomers, from which the enantiomeric excess can be calculated with high accuracy. nih.gov This technique is crucial in asymmetric synthesis to verify the stereochemical outcome of a reaction. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus of future research is the development of more sophisticated catalytic systems to control the stereochemistry of reactions involving N-(Diphenylmethylene)alanine methyl ester. While existing methods provide good results, the quest for higher efficiency, lower catalyst loadings, and broader applicability remains.

The enantioselective alkylation of glycine (B1666218) imine derivatives, such as N-(diphenylmethylene)glycine tert-butyl ester, has been successfully achieved using chiral phase-transfer catalysts derived from cinchona alkaloids. researchgate.net These catalysts facilitate the reaction between the imine and various alkyl halides with high enantioselectivity. Future work will likely focus on adapting and optimizing these catalyst systems specifically for alanine (B10760859) derivatives, aiming to achieve near-perfect enantiomeric excesses (ee) for the synthesis of α-substituted alanines.

Furthermore, asymmetric hydrogenation of this compound is a key step in producing chiral D- or L-alanine. vulcanchem.com Catalysts like Ruthenium-BINAP (Ru-BINAP) have demonstrated exceptional performance, achieving over 99% ee. vulcanchem.com Emerging research is geared towards discovering non-precious metal catalysts (e.g., based on iron, copper, or nickel) that can match the selectivity of noble metal catalysts like ruthenium and rhodium, thereby reducing costs and environmental impact.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

Catalyst Type Substrate Example Reaction Type Reported Selectivity (ee) Future Research Goal
Chiral Phase-Transfer Catalyst (Cinchona Alkaloid-derived) N-(diphenylmethylene)glycine tert-butyl ester Alkylation High Optimization for alanine esters; lower catalyst loading
Ru-BINAP This compound Hydrogenation >99% Replacement with earth-abundant metal catalysts
Chiral Rhodium Complexes Imine Esters Allylic Alkylation Up to 97% Broadening substrate scope for alanine derivatives

Expanding the Substrate Scope and Reaction Types for Alanine Derivatives

The diphenylmethylene protecting group offers robust stability, allowing for a wide range of chemical transformations on the alanine scaffold. vulcanchem.com Current research is focused on moving beyond traditional alkylation reactions to explore more complex and powerful bond-forming strategies.

One promising area is the palladium-catalyzed C-H bond functionalization of protected alanine derivatives. nih.gov This methodology allows for the direct arylation, alkylation, or acetoxylation of the methyl group of alanine, providing a convergent route to a wide variety of non-natural phenylalanine and other substituted alanine derivatives from a single starting material. nih.gov This approach avoids the need for pre-functionalized starting materials, significantly streamlining synthetic pathways. nih.gov

The inherent reactivity of the imine functional group itself presents further opportunities. nih.gov Imines can participate in a variety of reactions, including:

Mannich-type reactions: Acting as electrophiles, imines react with enolates or other carbon nucleophiles to form β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.govscienceinfo.com

Cycloaddition reactions: Imines can function as azadienes in aza-Diels-Alder reactions (Povarov reaction) to construct nitrogen-containing heterocyclic scaffolds like quinolines. nih.gov

Reductive amination: The imine can be readily reduced using hydride reagents to yield the corresponding secondary amine, providing access to N-benzhydryl alanine derivatives. masterorganicchemistry.com

Future research will likely explore these and other reaction pathways, using this compound to access novel molecular architectures.

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for producing amino acids and their derivatives. nih.govresearchgate.net Key principles of green chemistry, such as atom economy, use of renewable feedstocks, and biocatalysis, are being actively integrated into the synthesis of alanine derivatives. jocpr.comfigshare.com

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product, is central to green synthesis. jocpr.comnih.gov Addition reactions, such as catalytic hydrogenation, are inherently atom-economical. jocpr.com Future synthetic routes involving this compound will be designed to maximize atom economy by favoring addition and cycloaddition reactions over substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

Biocatalysis and Sustainable Feedstocks: Biological methods, including enzymatic conversion and whole-cell fermentation, offer mild, safe, and environmentally benign alternatives to traditional chemical synthesis for producing alanine. nih.govresearchgate.netnih.gov Researchers are exploring cell-free enzymatic cascades to produce L-alanine from sustainable C1 feedstocks like methanol (B129727), which can be derived from CO2. uq.edu.auresearchgate.net While direct biocatalytic synthesis of this compound is challenging, a hybrid approach combining biocatalytic production of the alanine core with a subsequent, efficient chemical protection step represents a viable green strategy.

Table 2: Green Chemistry Metrics for Alanine Synthesis

Synthesis Method Key Features Advantages Challenges
Traditional Chemical Synthesis High temperatures/pressures, strong acids/bases Well-established, scalable Harsh conditions, byproducts, high energy use nih.gov
Biocatalysis (Enzymatic/Fermentation) Mild conditions, high specificity Green, low cost, safe researchgate.net Low enzyme activity, substrate inhibition nih.gov
Cell-Free Enzymatic Cascade Use of sustainable feedstocks (e.g., methanol) High theoretical yield, reduced environmental burden uq.edu.au System optimization, enzyme stability

Applications in Drug Discovery and Chemical Biology through Advanced Synthetic Utility

The ability to generate diverse and structurally complex unnatural amino acids (UAAs) from this compound makes it a valuable tool in drug discovery and chemical biology. researchgate.net UAAs are critical components in the design of peptidomimetics—molecules that mimic natural peptides but have improved therapeutic properties. sigmaaldrich.com

Incorporating UAAs into peptide-based drug candidates can enhance their metabolic stability against proteolysis, improve receptor affinity and selectivity, and optimize bioavailability. sigmaaldrich.com For instance, derivatives like β-(2-Naphthyl)alanine have been used to create highly specific enzyme inhibitors. nih.gov The synthetic flexibility offered by intermediates like this compound allows medicinal chemists to systematically modify peptide structures to fine-tune their pharmacological profiles. sigmaaldrich.com

In chemical biology, UAAs synthesized from this precursor can be used as molecular probes to study protein function, signal transduction, and other biological processes. sigmaaldrich.com The introduction of unique side chains can enable specific labeling for imaging studies or the creation of novel protein-protein interactions. Furthermore, related amino acid esters, such as phenylalanine methyl ester, have demonstrated direct biological activity, including antileukemic properties, suggesting that derivatives of this compound could also be explored as potential therapeutic agents themselves. nih.gov

Q & A

Q. What are the established synthetic routes for N-(Diphenylmethylene)alanine Methyl Ester, and what key reaction conditions influence yield and purity?

The synthesis typically involves forming a Schiff base precursor followed by alkylation and deprotection. For analogous glycine derivatives (e.g., N-(Diphenylmethylene)glycine tert-butyl ester), the process includes:

Schiff base formation : Reacting glycine with diphenylketone under dehydrating conditions.

Alkylation : Using phase-transfer catalysis (e.g., tetrabutylammonium hydrogen sulfate) with [11C]alkyl iodides at 40–45°C for 5–10 minutes, achieving 10–50% radiochemical yield (RCY) .

Deprotection : Hydrolysis with concentrated HCl at 130°C for 5 minutes to remove the Schiff base .

Q. Key factors affecting yield :

  • Reactivity of alkyl iodides (e.g., methyl vs. aromatic).
  • Reaction temperature and time optimization.
  • Catalyst selection (achiral vs. chiral systems).

Q. How is the Schiff base precursor used in radiolabeling applications, and what methodological challenges arise?

The Schiff base (e.g., N-(Diphenylmethylene)glycine tert-butyl ester) serves as a stabilized intermediate for carbon-11 labeling. In positron emission tomography (PET), alkylation with [11C]methyl iodide enables the synthesis of [3-11C]alanine derivatives. Challenges include:

  • Racemic mixtures : Early methods required enantiomer separation via HPLC or enzymatic resolution, reducing RCY .
  • Reaction speed : Radiochemical synthesis must be completed within ~20 minutes (carbon-11 half-life: 20.4 minutes) .

Q. Methodological improvements :

  • Asymmetric alkylation using chiral catalysts (e.g., dinuclear N-spiro-ammonium salts) achieves >90% enantiomeric excess (ee) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how do catalyst systems affect stereoselectivity?

Asymmetric conjugate addition to β-aryl enones is achieved using chiral phase-transfer catalysts:

  • Catalyst systems : Dinuclear N-spiro-ammonium salts (1 mol%) in DMSO at 100°C yield α-amino acid derivatives with 57–98% ee .
  • Mechanism : The catalyst stabilizes the transition state, favoring one enantiomer via non-covalent interactions (e.g., π-π stacking) .

Q. How can contradictions in alkylation reaction yields be resolved when using different [11C]alkyl iodides?

Discrepancies in RCY arise from alkyl iodide reactivity and steric effects. For example:

  • Methyl iodide : High reactivity but may lead to over-alkylation.
  • Aromatic iodides : Lower yields due to steric hindrance.

Q. Optimization approaches :

  • Temperature modulation : Lower temperatures (e.g., 25°C) for sensitive substrates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Q. What analytical techniques are critical for characterizing this compound, and how do they address structural uncertainties?

  • Nuclear Magnetic Resonance (NMR) : Confirms Schiff base geometry and methyl ester integration .
  • High-Performance Liquid Chromatography (HPLC) : Assesses radiochemical purity (>95%) and resolves enantiomers .
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., 267.32 g/mol for ethyl ester analogs) .

Safety Note : Decomposition products (e.g., CO, NOx) require proper ventilation and PPE during handling .

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